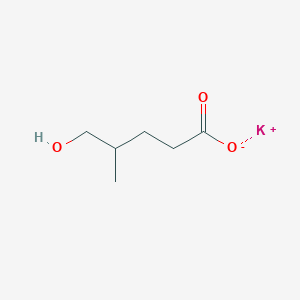

Potassium5-hydroxy-4-methylpentanoate

Beschreibung

Nomenclature and Stereochemical Considerations within 5-Hydroxy-4-methylpentanoic Acid Derivatives

The systematic IUPAC name for the parent acid is 5-hydroxy-4-methylpentanoic acid. nih.gov The structure contains a five-carbon pentanoic acid backbone with a hydroxyl (-OH) group on the fifth carbon and a methyl (-CH3) group on the fourth carbon.

A key feature of 5-hydroxy-4-methylpentanoic acid is the presence of a chiral center at the fourth carbon atom, the one bearing the methyl group. This gives rise to two possible stereoisomers: (4S)-5-hydroxy-4-methylpentanoic acid and (4R)-5-hydroxy-4-methylpentanoic acid. nih.govchemsrc.com These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and physical properties. The specific rotation of plane-polarized light, for instance, would be equal in magnitude but opposite in direction for the two enantiomers. The synthesis of a single enantiomer, known as asymmetric synthesis, is a significant area of chemical research.

Table 1: Chemical Identifiers for 5-Hydroxy-4-methylpentanoic Acid and Related Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 5-Hydroxy-4-methylpentanoic acid | C6H12O3 | 105025-31-8 nih.govsigmaaldrich.com |

| Methyl 5-hydroxy-4-methylpentanoate | C7H14O3 | 167707-57-5 nih.gov |

| (4S)-5-hydroxy-4-methylpentanoic acid | C6H12O3 | Not Available |

Academic Significance of Hydroxyalkanoates in Chemical and Biological Research

Hydroxyalkanoates are a class of compounds that have garnered significant academic interest, primarily due to their role as monomers for the production of polyhydroxyalkanoates (PHAs). ncsu.eduwikipedia.org PHAs are biodegradable polyesters produced by various microorganisms. ncsu.eduwikipedia.org They serve as intracellular carbon and energy storage materials for these organisms. researchgate.netresearchgate.net

The key advantages of PHAs that drive research in this area include:

Biodegradability: PHAs can be broken down into carbon dioxide and water by microorganisms in the environment, offering a sustainable alternative to petroleum-based plastics. hep.com.cn

Biocompatibility: These polymers are generally non-toxic and compatible with living systems, which has led to their exploration for medical applications. hep.com.cn

Renewable Resources: PHAs are produced from renewable resources through bacterial fermentation. wikipedia.org

The properties of PHAs can be tailored by varying the monomer composition, which has led to research into a wide variety of hydroxyalkanoates. wikipedia.org This makes the study of individual hydroxyalkanoates, such as 5-hydroxy-4-methylpentanoic acid, relevant to the development of new bioplastics with specific properties. wikipedia.org Their applications are being explored in fields like tissue engineering and drug delivery. hep.com.cn

Overview of Research Trajectories for Isomeric Hydroxy-Methylpentanoates

Research into isomers of 5-hydroxy-4-methylpentanoic acid provides insight into how the placement of functional groups can influence a molecule's properties and biological activity. For instance, 4-hydroxy-4-methylpentanoic acid has been synthesized and studied as a tool to investigate the pharmacology of the gamma-hydroxybutyric acid (GHB) receptor. wikipedia.org This particular isomer, also known as UMB68, has been shown to bind selectively to the GHB receptor without interacting with GABA receptors, making it a useful compound for isolating and studying the effects of the GHB receptor system. wikipedia.org

Another area of research involves the synthesis of various hydroxy-methylpentanoic acid isomers. For example, the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid has been reported through methods such as aldol (B89426) reactions of chiral enolates. orgsyn.org The development of synthetic routes to optically pure isomers is crucial for understanding their specific biological roles and for potential therapeutic applications. The synthesis of (R)-2-hydroxy-4-methylpentanoic acid from D-leucine has also been documented. prepchem.com

The study of these isomers highlights the importance of molecular structure in determining function. Even small changes in the arrangement of atoms can lead to significant differences in how a molecule interacts with biological systems.

Table 2: Examples of Isomeric Hydroxy-Methylpentanoic Acids in Research

| Compound Name | Key Research Focus |

|---|---|

| 4-Hydroxy-4-methylpentanoic acid | Selective ligand for the GHB receptor. wikipedia.org |

| (R)-(+)-3-hydroxy-4-methylpentanoic acid | Asymmetric synthesis and stereochemical studies. orgsyn.org |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H11KO3 |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

potassium;5-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C6H12O3.K/c1-5(4-7)2-3-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

InChI-Schlüssel |

STKGREVDBZERKZ-UHFFFAOYSA-M |

Kanonische SMILES |

CC(CCC(=O)[O-])CO.[K+] |

Herkunft des Produkts |

United States |

Metabolic and Biochemical Pathway Investigations of 5 Hydroxy 4 Methylpentanoic Acid and Its Isomers

Role of Hydroxy-Methylpentanoates in Branched-Chain Amino Acid Metabolism

Hydroxy-methylpentanoates are intrinsically linked to the catabolism of the essential branched-chain amino acids: leucine (B10760876), isoleucine, and valine. Their formation and subsequent metabolic fate are dependent on the initial breakdown pathways of these amino acids.

The metabolic journey of leucine and isoleucine begins with a reversible transamination step, a reaction primarily occurring in skeletal muscle due to the low activity of the necessary enzymes in the liver. nih.gov This initial step is catalyzed by branched-chain aminotransferases (BCATs). researchgate.netfrontiersin.org The amino group from the BCAA is transferred to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). researchgate.net

Specifically:

Leucine is converted to α-ketoisocaproate (KIC) . frontiersin.org

Isoleucine is converted to α-keto-β-methylvalerate (KMV) . frontiersin.org

These BCKAs are then released into the bloodstream and transported to the liver for further catabolism. The subsequent step is an irreversible oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. frontiersin.org This reaction converts the BCKAs into their respective acyl-CoA derivatives. frontiersin.org

However, under certain metabolic conditions, the BCKAs can be reduced to their corresponding α-hydroxy acid analogues. researchgate.net This reduction provides a pathway for the formation of hydroxy-methylpentanoates. For instance, the reduction of KIC (derived from leucine) can lead to the formation of α-hydroxyisocaproic acid (HICA), also known as 2-hydroxy-4-methylpentanoic acid. Studies have demonstrated that microorganisms like Clostridium butyricum can directly convert L-leucine into 2-hydroxy-4-methylpentanoic acid. researchgate.net 5-hydroxy-4-methylpentanoic acid is an isomer of these more directly studied hydroxy acids, arising from subsequent metabolic modifications.

Table 1: Derivation of Key Metabolites from Leucine and Isoleucine

| Parent Amino Acid | Transamination Product (α-Keto Acid) | Potential Reduction Product (α-Hydroxy Acid) |

|---|---|---|

| Leucine | α-Ketoisocaproate (KIC) | α-Hydroxyisocaproic acid (HICA) |

| Isoleucine | α-Keto-β-methylvalerate (KMV) | α-Hydroxy-β-methylvaleric acid (HMVA) |

The relationship between hydroxy-methylpentanoates and alpha-keto branched-chain acids is that of a precursor and its reduction product. The accumulation of BCKAs, as seen in certain metabolic disorders like Maple Syrup Urine Disease (MSUD), can drive the conversion to their corresponding hydroxy acid forms. nih.govresearchgate.net This conversion represents an alternative metabolic route for the keto acids.

Plasma concentrations of BCAAs and their corresponding BCKAs are known to increase following a protein-rich meal. nih.gov While the primary catabolic flux is through the BCKDH enzyme, the reduction to hydroxy acids can occur. However, research indicates that this reduction seems to happen too slowly to achieve thermodynamic equilibrium in plasma, suggesting it is not the main catabolic route under normal physiological conditions. researchgate.net The accumulation of BCKAs is a key factor in promoting the formation of their hydroxy analogues. researchgate.net

Enzymatic Interactions and Substrate Specificity

The interaction of hydroxy-methylpentanoates with metabolic enzymes is crucial for their integration into the broader biochemical network. These interactions determine their subsequent breakdown and physiological effects.

While specific enzymes that directly metabolize 5-hydroxy-4-methylpentanoic acid are not extensively characterized, the metabolic pathways of structurally similar compounds, such as β-Hydroxy β-methylbutyric acid (HMB), a well-studied leucine metabolite, provide valuable insights. wikipedia.org

The metabolism of HMB involves its conversion to β-hydroxy β-methylbutyryl-CoA (HMB-CoA). wikipedia.org This activated form can then be acted upon by enzymes like enoyl-CoA hydratase or other uncharacterized enzymes to produce β-methylcrotonyl-CoA (MC-CoA) or hydroxymethylglutaryl-CoA (HMG-CoA), respectively. wikipedia.org It is plausible that isomers like 5-hydroxy-4-methylpentanoic acid could serve as substrates for similar hydratases, dehydrogenases, or thioesterases that participate in BCAA catabolism.

By serving as substrates for metabolic enzymes, hydroxy-methylpentanoates can influence key biochemical pathways. The breakdown of these compounds can generate intermediates that feed into central energy-producing cycles.

For example, the catabolism of HMB ultimately yields acetyl-CoA and acetoacetate. wikipedia.org

Acetyl-CoA is a primary substrate for the citric acid cycle (Krebs cycle), a fundamental pathway for cellular energy production.

Acetoacetate is a ketone body, an important energy source for various tissues, particularly during periods of fasting or prolonged exercise.

The metabolism of HMB is also linked to the mevalonate (B85504) pathway, which is the synthetic route for cholesterol and other isoprenoids. wikipedia.org Therefore, the breakdown of 5-hydroxy-4-methylpentanoic acid and its isomers could potentially contribute intermediates to these critical pathways, thereby influencing cellular energy status and biosynthetic processes.

Table 2: Potential Metabolic Fates of Hydroxy-Methylpentanoate Derivatives

| Metabolite | Potential Pathway | Key Products | Biochemical Significance |

|---|---|---|---|

| Acetyl-CoA | Citric Acid Cycle | ATP, CO2 | Cellular Energy Production |

| Acetoacetate | Ketogenesis/Ketolysis | Energy | Alternative Fuel Source |

| HMG-CoA | Mevalonate Pathway | Cholesterol | Membrane Structure, Steroid Synthesis |

Occurrence and Distribution in Biological Systems (Non-Human Clinical Contexts)

The presence of hydroxy-methylpentanoates is not limited to mammalian metabolism. These compounds have been identified in other biological systems, particularly in microorganisms. A notable example is the production of 2-hydroxy-4-methylpentanoic acid by several strains of the bacterium Clostridium butyricum. researchgate.net

In a study, five different strains of C. butyricum were shown to produce this hydroxy acid when grown in culture media. researchgate.net The research demonstrated through isotopic labeling that the bacterium directly converts L-leucine from the medium into 2-hydroxy-4-methylpentanoic acid. researchgate.net This finding highlights a microbial pathway for the synthesis of these compounds and suggests a role for them in bacterial metabolism, potentially as fermentation end-products or signaling molecules. The presence of these compounds in such microorganisms opens avenues for investigating their ecological roles and potential biotechnological applications.

Presence in Mammalian Systems and as Biochemical Metabolites

Detailed research directly identifying 5-hydroxy-4-methylpentanoic acid in mammalian systems is not extensively documented in available scientific literature. However, the metabolism of structurally similar branched-chain fatty acids is a well-established field of study. For instance, isovaleric acid (3-methylbutanoic acid) is a known intermediate in the metabolism of the branched-chain amino acid, leucine, in mammals. wikipedia.org The metabolic pathways of such compounds often involve hydroxylation, a process catalyzed by various cytochrome P450 enzymes, to increase water solubility and facilitate excretion. It is plausible that 5-hydroxy-4-methylpentanoic acid could be a minor, transient metabolite within broader fatty acid or amino acid metabolic pathways, though specific enzymatic reactions and physiological concentrations have yet to be determined.

Further investigation is required to definitively establish the presence and metabolic significance of 5-hydroxy-4-methylpentanoic acid in mammalian tissues and fluids. Modern metabolomic studies, which aim to identify and quantify a wide array of small molecules in biological samples, may provide the necessary insights in the future.

Identification in Fermented Products and its Contribution to Flavor Profiles

The chemical complexity of fermented foods and beverages is due to the vast array of metabolites produced by microorganisms. nih.govmdpi.com These metabolites, including organic acids, esters, alcohols, and ketones, collectively contribute to the final flavor and aroma profile of the product. nih.govresearchgate.netresearchgate.net

While a direct link between 5-hydroxy-4-methylpentanoic acid and the specific flavor profiles of fermented products is not well-documented, the contribution of other short-chain fatty acids and their derivatives is known. For example, 3-methylbutanoic acid (isovaleric acid) is recognized for imparting cheesy or sweaty aromas in certain fermented products like cheese and some wines. wikipedia.org The sensory characteristics of a molecule are highly dependent on its chemical structure. The presence of a hydroxyl group, as in 5-hydroxy-4-methylpentanoic acid, would likely alter its volatility and interaction with flavor receptors compared to its non-hydroxylated counterpart, though its specific contribution remains to be characterized.

Table 1: Examples of Flavor Compounds in Fermented Products

| Compound Family | Specific Example | Associated Flavor/Aroma |

|---|---|---|

| Organic Acids | Acetic Acid | Sour, vinegary |

| Lactic Acid | Tangy, sour | |

| 3-Methylbutanoic Acid | Cheesy, sweaty | |

| Esters | Ethyl Acetate (B1210297) | Fruity, solvent-like |

| Ethyl Hexanoate | Fruity, apple-like | |

| Alcohols | Ethanol | Alcoholic |

| 2-Phenylethanol | Floral, rose-like | |

| Ketones | Diacetyl | Buttery |

| Aldehydes | Acetaldehyde | Green apple, pungent |

Studies on the Role as Biomarkers in Non-Pathological Contexts

The search for reliable biomarkers in non-pathological contexts, such as in monitoring dietary intake, metabolic status, or gut microbiome activity, is an active area of research. While 5-hydroxy-4-methylpentanoic acid has not been established as a biomarker, other related metabolites have been investigated for this purpose. For instance, urinary or plasma levels of specific acylcarnitines and organic acids can provide insights into fatty acid oxidation and amino acid metabolism.

A prominent example of a related metabolite used as a biomarker is 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin (B10506). nih.govnih.gov Levels of 5-HIAA in cerebrospinal fluid and urine are utilized to assess serotonin turnover in the body and can be indicative of certain physiological and neurological states. nih.govresearchgate.net This highlights the principle of using metabolic end-products to gain information about upstream biological processes. For 5-hydroxy-4-methylpentanoic acid to be considered a biomarker, future research would need to establish a clear and consistent correlation between its concentration and a specific physiological state or exposure.

Advanced Analytical Methodologies and Spectroscopic Characterization Techniques

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Potassium 5-hydroxy-4-methylpentanoate, ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-hydroxy-4-methylpentanoate Anion

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (at C4) | ~0.9 | Doublet (d) |

| CH₂ (at C2) | ~2.2 | Triplet (t) |

| CH₂ (at C3) | ~1.5 - 1.7 | Multiplet (m) |

| CH (at C4) | ~1.8 - 2.0 | Multiplet (m) |

| CH₂ (at C5) | ~3.4 - 3.6 | Multiplet (m) |

| OH | Variable | Singlet (s) |

Note: Predicted values are illustrative. Actual values depend on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like Potassium 5-hydroxy-4-methylpentanoate. In ESI-MS, the analyte in solution is sprayed into a region of high electric potential, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For Potassium 5-hydroxy-4-methylpentanoate, analysis in negative ion mode would detect the deprotonated molecule [M-H]⁻, which corresponds to the 5-hydroxy-4-methylpentanoate anion. High-resolution mass spectrometry would allow for the determination of the exact mass and, consequently, the elemental formula.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the 5-hydroxy-4-methylpentanoate anion, the precursor ion ([M-H]⁻) would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for carboxylates include the loss of water (H₂O) and carbon dioxide (CO₂). Analysis of these fragments helps to confirm the connectivity and functional groups present in the molecule.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides critical information regarding the absolute configuration and conformational features of the molecule in solution. For a chiral molecule like 5-hydroxy-4-methylpentanoate, CD spectroscopy can be instrumental in assigning the stereochemistry at the chiral center (C4).

The primary application of CD spectroscopy in this context is the determination of the absolute configuration of the chiral molecule. chiralabsxl.com This is often achieved by comparing the experimental CD spectrum of the analyte with the known spectra of structurally analogous compounds with a defined stereochemistry. chiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of atoms and functional groups around the chiral center.

In the absence of reference spectra for closely related compounds, theoretical calculations of the CD spectrum can be employed. Ab initio quantum mechanical calculations can predict the CD spectrum for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned. dtic.milarxiv.orgcnr.it

For molecules containing multiple chromophores, the exciton (B1674681) coupling theory can be a definitive method for assigning absolute stereochemistry. chiralabsxl.com While 5-hydroxy-4-methylpentanoate itself does not possess strongly interacting chromophores, derivatization of the carboxylic acid and hydroxyl groups can introduce chromophores that would allow for the application of this method. Another advanced technique involves the use of "molecular tweezers," such as bis-zinc porphyrin tweezers, which can bind to the chiral carboxylic acid and induce a predictable helicity, leading to a distinct exciton-coupled CD (ECCD) spectrum. msu.edumtu.edu The sign of this ECCD signal can then be correlated to the absolute stereochemistry of the chiral acid. msu.edu

The CD spectrum of a chiral hydroxyalkanoic acid is typically dominated by the electronic transitions of the carboxyl/carboxylate chromophore. The n → π* transition of the carboxyl group is inherently chiral and gives rise to a CD signal in the region of 200-240 nm. nih.govresearchgate.net The sign of the Cotton effect for this transition is sensitive to the stereochemistry at the adjacent chiral center. For instance, in a series of 2-hydroxyalkanoic acids, the L-enantiomers (S-configuration) generally exhibit a negative Cotton effect, while the D-enantiomers (R-configuration) show a positive one. researchgate.net

| Compound | Enantiomer | Dominant CD Band Maximum (λmax) [nm] | Sign of Cotton Effect |

|---|---|---|---|

| Lactic Acid | L-(S) | ~210 | Negative |

| Lactic Acid | D-(R) | ~210 | Positive |

| 2-Hydroxybutanoic Acid | L-(S) | ~212 | Negative |

| 2-Hydroxybutanoic Acid | D-(R) | ~212 | Positive |

| 2-Hydroxy-4-methylpentanoic Acid | L-(S) | ~213 | Negative |

| 2-Hydroxy-4-methylpentanoic Acid | D-(R) | ~213 | Positive |

This table is generated based on analogous data from scientific literature. researchgate.net

Based on these analogous data, it is anticipated that the (S)-enantiomer of Potassium 5-hydroxy-4-methylpentanoate would exhibit a negative Cotton effect, while the (R)-enantiomer would display a positive Cotton effect in the 210-220 nm region of the CD spectrum. The exact position and intensity of the CD band would be influenced by the solvent and the specific conformation of the molecule in solution. nih.gov

Theoretical and Computational Chemistry Studies on 5 Hydroxy 4 Methylpentanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties and reactivity. Methods such as Hartree-Fock (HF) and post-HF calculations, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation and obtain information about molecular orbitals and electron density.

For the 5-hydroxy-4-methylpentanoate anion, these calculations reveal the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the carboxylate group (-COO⁻), indicating this site's high propensity to act as a nucleophile or electron donor. The LUMO, conversely, represents the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 5-hydroxy-4-methylpentanoate, the MEP would show a region of high negative potential (typically colored red) around the carboxylate oxygen atoms, confirming this area as the primary site for electrophilic attack. The hydroxyl group's oxygen would also exhibit negative potential, while the surrounding hydrogen atoms would show positive potential, highlighting sites for potential hydrogen bonding.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. mdpi.com By calculating the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the associated energy barriers. imist.mapku.edu.cn

For 5-hydroxy-4-methylpentanoate, DFT could be applied to elucidate the mechanism of various potential reactions. For instance, in an acidic environment, the molecule could undergo an intramolecular cyclization (lactonization) to form a six-membered ring lactone (tetrahydro-5-methyl-2H-pyran-2-one). DFT calculations would model this process by:

Locating the Transition State (TS): Identifying the high-energy structure corresponding to the protonation of the hydroxyl group, followed by the nucleophilic attack of the carboxylate on the resulting carbocation or activated alcohol.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which provides insight into the reaction rate.

Mapping the Reaction Pathway: Tracing the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state correctly connects the reactant and product states.

Such studies can distinguish between competing reaction pathways, for instance, whether the reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)) is critical for obtaining accurate results that align with experimental observations. bcrec.id

Table 2: Hypothetical DFT-Calculated Energy Profile for Intramolecular Cyclization

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Anion) | 0.0 | Starting 5-hydroxy-4-methylpentanoate |

| Protonated Intermediate | +5.2 | Intermediate after protonation of the hydroxyl group |

| Transition State (TS) | +21.5 | Highest energy point on the reaction pathway |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in a given environment (e.g., in aqueous solution). mdpi.comnih.gov

The results of a conformational analysis would likely show that steric hindrance between the methyl group at the C4 position and the substituents on adjacent carbons plays a significant role in determining the most stable conformers. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group might also stabilize certain conformations.

Table 3: Key Dihedral Angles for a Stable Conformer of 5-Hydroxy-4-methylpentanoate (Hypothetical Data)

| Dihedral Angle | Atoms Involved | Angle (Degrees) | Description |

|---|---|---|---|

| τ1 | O=C-C2-C3 | 178° | Defines the orientation of the carboxylate group |

| τ2 | C2-C3-C4-C5 | -65° | Describes the gauche conformation of the backbone |

Computational Modeling of Molecular Interactions

Understanding how 5-hydroxy-4-methylpentanoate interacts with its environment is crucial for predicting its behavior in solution and its potential interactions with biological systems. Computational models, particularly MD simulations, are used to study these non-covalent interactions. nih.gov

In an aqueous solution of Potassium 5-hydroxy-4-methylpentanoate, several key interactions would be modeled:

Ion-Dipole Interactions: The negatively charged carboxylate group and the partially negative oxygen of the hydroxyl group would strongly interact with the positively charged potassium (K⁺) ions and the positive end of water's dipole (hydrogen atoms).

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and acceptor (with its oxygen). The carboxylate oxygens are strong hydrogen bond acceptors. These interactions with surrounding water molecules are critical to the compound's solubility.

Van der Waals Interactions: Weaker, non-specific interactions occur between the aliphatic parts of the molecule and other molecules.

By analyzing the radial distribution function (RDF) from an MD simulation, researchers can determine the average distance and coordination number of solvent molecules or ions around specific functional groups of the anion. This provides a detailed picture of the local solvation shell structure.

Table 4: Summary of Molecular Interactions for 5-Hydroxy-4-methylpentanoate in Aqueous Solution (Hypothetical)

| Interaction Type | Interacting Groups | Average Energy (kcal/mol) | Significance |

|---|---|---|---|

| Ion-Ion | -COO⁻ and K⁺ | -80 to -100 | Strong electrostatic attraction |

| Hydrogen Bond (Acceptor) | -COO⁻ with Water-H | -5 to -8 | Key to solvation |

| Hydrogen Bond (Donor/Acceptor) | -OH with Water | -3 to -6 | Contributes to solubility and conformation |

Applications in Advanced Chemical Research

Chiral Building Block Utility in Complex Molecule Synthesis

The presence of a chiral center at the fourth carbon atom makes Potassium 5-hydroxy-4-methylpentanoate a valuable chiral building block in the asymmetric synthesis of complex molecules. Chiral building blocks are essential for creating enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.

The utility of chiral hydroxy acids is well-established in organic synthesis. For instance, stereoselective aldol (B89426) additions are a known method to produce non-racemic β-hydroxycarboxylic acids, which serve as versatile intermediates. orgsyn.org The enantiomers of such hydroxy acids are valuable starting materials for the synthesis of complex natural products and pharmaceuticals. orgsyn.org The structure of 5-hydroxy-4-methylpentanoate, with its hydroxyl group and methyl-branched carbon chain, offers a specific stereochemical arrangement that can be incorporated into larger, more complex molecular architectures. This strategic incorporation allows for precise control over the three-dimensional structure of the final product, a critical factor in determining its function and efficacy.

Precursor for Peptide Synthesis and Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (npAAs), which are amino acids not naturally encoded in the genetic code, are of immense interest in medicinal chemistry and drug discovery. frontiersin.orgresearchgate.net Incorporating npAAs into peptides can enhance their stability, potency, and pharmacokinetic properties. nih.gov Potassium 5-hydroxy-4-methylpentanoate can serve as a precursor for the synthesis of novel npAAs.

The synthetic pathway would involve the chemical modification of its functional groups. The primary hydroxyl group can be converted into an amino group to form a γ-amino acid derivative. This transformation can be achieved through various synthetic methods, such as oxidation of the alcohol to an aldehyde or carboxylic acid, followed by reductive amination, or through substitution reactions. The resulting npAA, with its specific side chain derived from the 5-hydroxy-4-methylpentanoate backbone, could then be incorporated into peptide chains using solid-phase peptide synthesis techniques. The creation of such novel amino acids expands the chemical diversity available for designing peptide-based therapeutics with improved biological functions. nih.govnih.gov

Reagent in Organic Synthesis of Diverse Chemical Structures

The dual functionality of Potassium 5-hydroxy-4-methylpentanoate makes it a versatile reagent for the synthesis of a wide array of chemical structures. The carboxylate group can be readily converted into esters, amides, or acid halides, providing a handle for various coupling reactions. The primary hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, or be converted into ethers or esters.

This versatility allows it to be used in the construction of various molecular frameworks. For example, hydroxyalkanoates are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by bacteria. nih.govmdpi.comnih.gov The structure of 5-hydroxy-4-methylpentanoate makes it a potential monomer for the synthesis of novel PHAs with tailored physical properties, such as modified crystallinity and melting points, which are desirable for biomedical applications like drug delivery systems and tissue engineering scaffolds. researchgate.netresearchgate.net

Intermediates in the Synthesis of Indole-Derived Compounds

The indole (B1671886) nucleus is a prominent scaffold in a vast number of biologically active compounds and natural products. nih.gov While direct synthetic routes from Potassium 5-hydroxy-4-methylpentanoate to indole derivatives are not extensively documented, its structure presents possibilities for its use as an intermediate after suitable functional group transformations.

Many indole syntheses, such as the Fischer indole synthesis, require specific precursors like phenylhydrazines and ketones or aldehydes. nih.gov The carbon skeleton of 5-hydroxy-4-methylpentanoate could potentially be modified to generate such a precursor. For instance, oxidation of the hydroxyl group and subsequent reactions could lead to a γ-keto acid, which could then be a partner in a reaction leading to a fused ring system. However, this would likely involve a multi-step synthetic sequence. Other strategies in indole synthesis involve the cyclization of substituted anilines or the use of metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org The functional groups in 5-hydroxy-4-methylpentanoate could be used to attach it to an aromatic precursor prior to a key cyclization step to form a substituted indole.

Development of Novel Chemical Probes and Tools for Biochemical Research

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a biological context. The development of high-quality chemical probes is crucial for advancing our understanding of cellular processes and for validating new drug targets.

Potassium 5-hydroxy-4-methylpentanoate can serve as a valuable starting fragment for the synthesis of more elaborate chemical probes. Its simple aliphatic and bifunctional nature allows it to be used as a linker or as a recognition element for specific enzymes. The carboxylate and hydroxyl groups act as chemical handles for attaching other functionalities, such as reporter tags (e.g., fluorescent dyes) or reactive groups for covalent modification of the target protein. For example, polymers derived from hydroxyalkanoates, known as polyhydroxyalkanoates (PHAs), can be chemically modified to serve as functional binding sites for bioactive moieties, including probes for targeting proteins. researchgate.net This adaptability makes Potassium 5-hydroxy-4-methylpentanoate a useful component in the toolbox for creating sophisticated chemical tools for biochemical research.

Chemical Properties of 5-Hydroxy-4-methylpentanoic Acid

| Property | Value | Source |

| Molecular Formula | C6H12O3 | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| IUPAC Name | 5-hydroxy-4-methylpentanoic acid | nih.gov |

| CAS Number | 105025-31-8 | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 132.078644241 Da | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Synthetic Routes

The development of efficient and stereoselective synthetic methodologies is paramount for the comprehensive study of any novel compound. For Potassium 5-hydroxy-4-methylpentanoate, future research will likely focus on pioneering new synthetic pathways that offer high yields, scalability, and control over stereochemistry.

Currently, plausible synthetic strategies are extrapolated from established methods for analogous hydroxy acids. One can envision multi-step sequences starting from readily available precursors. For instance, a potential route could involve the asymmetric aldol (B89426) condensation of a suitable enolate with isobutyraldehyde, followed by selective reduction and saponification. Another avenue could be the use of organometallic reagents to open a chiral epoxide, thereby installing the required stereocenters.

Future research should aim to move beyond these classical approaches by exploring novel catalytic systems. For example, biocatalytic routes employing engineered enzymes could offer an environmentally benign and highly selective method for its synthesis. The development of chemoenzymatic strategies, combining the best of traditional organic synthesis and biocatalysis, will also be a significant area of investigation.

Table 1: Comparison of Potential Synthetic Routes for 5-hydroxy-4-methylpentanoic acid

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Asymmetric Aldol Addition | Chiral auxiliary-derived acetate (B1210297) enolate, Isobutyraldehyde | Stereoselective C-C bond formation | High diastereoselectivity | Stoichiometric use of chiral auxiliaries |

| Grignard Reaction | (R)- or (S)-propylene oxide, Allylmagnesium bromide | Regioselective epoxide opening | Good control of stereochemistry at C4 | Potential for side reactions |

| Biocatalytic Reduction | Ethyl 4-methyl-5-oxopentanoate | Ketoreductase-mediated reduction | High enantioselectivity, Green chemistry | Enzyme stability and availability |

Advanced Mechanistic Studies on Chemical and Biochemical Transformations

Understanding the reactivity and transformation pathways of Potassium 5-hydroxy-4-methylpentanoate is crucial for predicting its behavior in various chemical and biological environments. The presence of both a secondary alcohol and a carboxylate functional group suggests a rich and varied chemistry.

Future mechanistic studies will likely investigate its oxidation, esterification, and lactonization reactions. The secondary alcohol could be oxidized to a ketone, yielding 4-methyl-5-oxopentanoate, a potentially valuable synthetic intermediate. The intramolecular esterification (lactonization) to form a six-membered δ-lactone is also a probable and important transformation to study, as lactones are prevalent in natural products and have diverse applications.

From a biochemical perspective, researchers may explore its potential as a substrate or inhibitor for various enzymes. For instance, its structural similarity to other biologically relevant hydroxy acids could make it a candidate for interaction with dehydrogenases or acyltransferases. Isotopic labeling studies, combined with kinetic analysis, will be instrumental in elucidating the mechanisms of these transformations.

Development of Next-Generation Analytical Techniques

As research into Potassium 5-hydroxy-4-methylpentanoate and its derivatives progresses, the need for advanced analytical techniques for its detection, quantification, and characterization will become critical. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will form the foundation of its analysis, future efforts will likely focus on developing more sensitive and selective methods.

The development of chiral chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), will be essential for separating and quantifying its enantiomers, which is crucial for understanding its stereoselective synthesis and biological activity. Capillary electrophoresis coupled with mass spectrometry (CE-MS) could offer a high-resolution platform for analyzing complex mixtures containing this compound and its metabolites.

Furthermore, the design of novel chemosensors or biosensors for the real-time monitoring of Potassium 5-hydroxy-4-methylpentanoate in chemical reactions or biological systems represents an exciting frontier. These sensors could be based on fluorescence, colorimetric changes, or electrochemical signals, providing powerful tools for high-throughput screening and mechanistic studies.

Table 2: Prospective Advanced Analytical Methodologies

| Analytical Technique | Information Provided | Potential Application |

|---|---|---|

| Chiral HPLC-MS/MS | Enantiomeric purity, Quantification | Analysis of asymmetric synthesis products |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous structure elucidation | Characterization of novel derivatives |

| Capillary Electrophoresis-Mass Spectrometry | High-resolution separation and identification | Metabolomic studies |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the research and development of Potassium 5-hydroxy-4-methylpentanoate derivatives. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of the molecule, as well as to model the transition states of its potential reactions, thereby providing insights into reaction mechanisms and selectivity.

Molecular dynamics (MD) simulations could be used to study its interactions with solvents, catalysts, or biological macromolecules such as enzymes. This would aid in the rational design of more efficient synthetic processes and in the prediction of its biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the physicochemical properties and biological activities of a virtual library of its derivatives. This in-silico screening approach can guide synthetic efforts towards derivatives with desired characteristics, such as enhanced reactivity, specific biological targets, or improved material properties. The computational design of novel catalysts for its synthesis or transformation is another promising area of future research.

Table 3: Computationally Designed Derivatives and Their Predicted Properties

| Derivative | Modification | Predicted Property | Potential Application |

|---|---|---|---|

| 5-amino-4-methylpentanoate | Hydroxyl replaced with Amino | Altered nucleophilicity, potential for amide formation | Synthesis of novel peptides or polymers |

| 5-fluoro-4-methylpentanoate | Hydroxyl replaced with Fluorine | Modified electronic properties, potential metabolic stability | Development of enzyme inhibitors |

| 4-(trifluoromethyl)pentanoate | Methyl replaced with Trifluoromethyl | Increased acidity of C-H bonds, altered reactivity | Probes for mechanistic studies |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Potassium 5-hydroxy-4-methylpentanoate, and how can purity be optimized?

- Methodology : Synthesis typically involves hydrolysis of a precursor ester (e.g., ethyl or methyl ester) under alkaline conditions. For example, analogous compounds like ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate are hydrolyzed using aqueous KOH or NaOH, followed by neutralization with potassium hydroxide to precipitate the potassium salt . To optimize purity:

- Use anhydrous conditions during ester hydrolysis to minimize side reactions.

- Employ recrystallization in ethanol/water mixtures to remove residual salts or organic byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Q. Which analytical techniques are most effective for characterizing Potassium 5-hydroxy-4-methylpentanoate?

- Methodology :

- NMR Spectroscopy : Use H and C NMR in DO to identify the hydroxy (δ 1.5–2.0 ppm) and methyl groups (δ 0.8–1.2 ppm). Compare shifts with computational predictions from PubChem or NIST databases .

- FT-IR : Confirm carboxylate (COO) stretching at ~1550–1650 cm and hydroxyl (O–H) absorption at 3200–3600 cm .

- Titration : Standardize purity using acid-base titration with 0.1 N HCl and phenolphthalein indicator, following USP methods for potassium salt quantification .

Q. What storage conditions are recommended to maintain compound stability?

- Methodology :

- Store in amber glass bottles under nitrogen atmosphere to prevent oxidation or moisture absorption.

- Maintain temperatures below 4°C for long-term stability, as recommended for potassium salts in pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodology :

- Cross-reference data with authoritative databases like CAS Common Chemistry or EPA DSSTox, which curate validated physicochemical properties .

- Replicate experiments under standardized conditions (e.g., solvent, heating rate for melting point determination) and validate using differential scanning calorimetry (DSC) .

Q. What mechanistic insights exist for the compound’s role in multi-step organic syntheses?

- Methodology :

- Investigate its utility as a chiral building block via esterification or amidation reactions. For example, (S)-Isopropyl 5-hydroxypentanoate derivatives are used in enantioselective drug synthesis, requiring careful pH control and catalyst selection (e.g., lipases or transition-metal catalysts) .

- Monitor stereochemical outcomes using chiral HPLC columns (e.g., Chiralpak IA) .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodology :

- Conduct accelerated stability studies at varying pH (3–10) using buffer systems. Analyze degradation products via LC-MS and compare with stability protocols for potassium carboxylates in USP guidelines .

- For buffered formulations, use phosphate or citrate buffers to maintain pH 6–7, minimizing hydrolysis .

Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

- Methodology :

- Implement process analytical technology (PAT) tools, such as in-line FT-IR or Raman spectroscopy, to monitor reaction kinetics in real time .

- Optimize crystallization parameters (e.g., cooling rate, solvent ratios) using design-of-experiment (DoE) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.